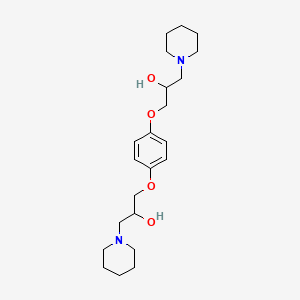
VE607
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
VE607 is a useful research compound. Its molecular formula is C22H36N2O4 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol] is 392.26750763 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZRNQWHTLRBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does VE607, chemically known as 3,3'-[1,4-phenylenebis(oxy)]bis[1-(1-piperidinyl)-2-propanol], interact with its target and what are the downstream effects?
A1: this compound inhibits the interaction between the SARS-CoV-2 Spike (S) protein and the human ACE2 receptor [, ]. Specifically, it binds to the receptor binding domain (RBD) of the S protein, stabilizing it in the “up” conformation []. This “up” conformation is necessary for ACE2 binding; therefore, by stabilizing this conformation, this compound prevents the virus from attaching to and entering host cells []. This mechanism ultimately inhibits viral entry and potentially limits infection [].
Q2: Has this compound shown efficacy against different SARS-CoV-2 variants?
A3: Yes, this compound has demonstrated inhibitory activity against a range of SARS-CoV-2 variants []. Studies have shown its effectiveness against the original Wuhan/D614G strain, as well as variants of concern including Alpha, Beta, Gamma, Delta, and Omicron []. This suggests that this compound's mechanism of action, stabilizing the RBD “up” conformation, remains effective even with mutations in the S protein.
Q3: What are the potential applications of computational chemistry and modeling in understanding and improving this compound?
A4: Computational studies, such as molecular docking and molecular dynamics simulations, can be employed to gain a deeper understanding of this compound's binding interactions with the S protein [, ]. These techniques can identify key residues involved in binding and predict the impact of structural modifications on binding affinity. This information can guide the design of novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. Additionally, computational methods can be utilized to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, aiding in the development of safer and more effective antiviral agents.
Q4: What are the limitations of the current research on this compound, and what are the future directions for research?
A4: While the research shows promise for this compound as a potential antiviral agent, it is still in its early stages. Further research is needed to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-N-[(2-prop-2-enoxyphenyl)methyl]butan-1-amine](/img/structure/B5059563.png)
![2-hydroxy-5-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoic acid](/img/structure/B5059564.png)
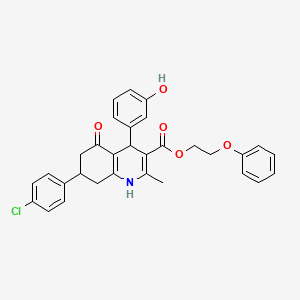
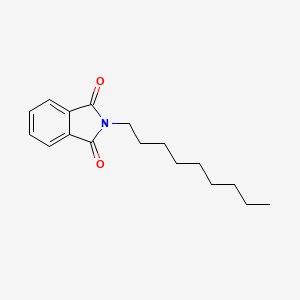

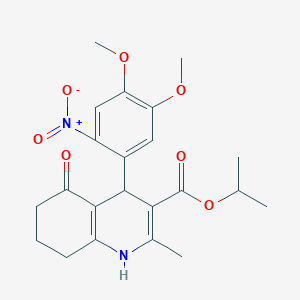
![4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]benzoic acid](/img/structure/B5059587.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-N-(3-chloro-2-methylphenyl)-4-oxobutanamide](/img/structure/B5059594.png)

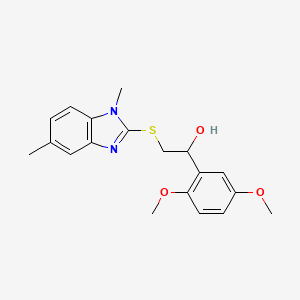
![N-(3-chlorophenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5059607.png)
![N~2~-(4-fluorobenzyl)-N-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059619.png)
![N-(3-chloro-2-methylphenyl)-3-[4-(ethylsulfamoyl)phenyl]propanamide](/img/structure/B5059624.png)

